molecular formula C15H15BrN4O2 B12841924 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine

Cat. No.: B12841924
M. Wt: 363.21 g/mol
InChI Key: GBNBWTSYSAXORG-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a chemical compound of significant interest in advanced research and development, particularly within the fields of medicinal chemistry and materials science. Its structure incorporates two privileged pharmacophores: a nitrophenylpiperazine moiety and a pyridine ring, which are commonly found in compounds with diverse biological activities . Piperazine derivatives are extensively investigated for their broad therapeutic potential, including as antifungal, antibacterial, antiviral, and antipsychotic agents, and are common structural components in FDA-approved drugs . The pyridine ring further enhances the molecule's research utility, contributing to its potential application in nonlinear optics, organic semiconductors, and other optoelectronic technologies due to its electronic properties . Recent studies on structurally similar nitrophenylpiperazine derivatives have shown promise as novel tyrosinase inhibitors, which are key enzymes in melanin synthesis, indicating potential for this compound in dermatological and pigment disorder research . The bromo and nitro substituents on the phenyl ring act as strong electron-withdrawing groups and provide sites for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex chemical libraries . Researchers can leverage this reagent to develop new derivatives for structure-activity relationship (SAR) studies or to create novel molecular entities for high-throughput screening. This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

IUPAC Name

1-(2-bromo-6-nitrophenyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2

InChI Key

GBNBWTSYSAXORG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2-Bromo-6-nitrophenyl)piperazine Intermediate

  • Starting materials:

    • Bromonitrobenzene derivatives (e.g., 2-bromo-6-nitroaniline or 2-bromo-6-nitrophenyl halides)
    • Piperazine
  • Reaction conditions:

    • Nucleophilic aromatic substitution (SNAr) of piperazine on the halogenated nitrobenzene under heating in polar aprotic solvents such as acetonitrile or sulfolane.
    • Use of bases such as potassium tert-butoxide or sodium tert-amylate to facilitate substitution.
  • Example procedure:
    Mixing bromobenzene, piperidine, and sulfolane with alkali at 150–180 °C yields N-phenylpiperidine, which can be brominated subsequently. Analogous conditions apply for nitro-substituted phenylpiperazines.

  • Bromination step:
    Bromination of the phenylpiperazine intermediate is achieved using brominating agents such as N-bromosuccinimide or dibromohydantoin in the presence of catalysts like tetra-n-butyl ammonium tetraphenyl borate at 15–40 °C.

Parameter Typical Conditions Notes
Solvent Sulfolane, acetonitrile, dichloromethane Polar aprotic solvents preferred
Base Potassium tert-butoxide, sodium tert-amylate Facilitates nucleophilic substitution
Temperature (SNAr) 150–180 °C High temperature for substitution
Brominating agent N-bromosuccinimide, dibromohydantoin Added in batches at 15–40 °C
Catalyst Tetra-n-butyl ammonium tetraphenyl borate Enhances bromination efficiency
Yield 87–90% (for brominated phenylpiperazine) High yield with proper conditions

Coupling with Pyridin-2-yl Group

  • The piperazine nitrogen is substituted with a pyridin-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

  • Example:
    SNAr reaction of piperazine derivatives with 2-nitro-5-halopyridine followed by N-protection and catalytic hydrogenation to yield pyridinyl-substituted piperazines.

  • Optimization:
    Use of bases such as cyclohexyl magnesium chloride improves nucleophilicity and yield. Changing leaving groups on pyridine derivatives from sulfoxide to chloride enhances reaction efficiency.

Nitration and Halogenation

  • Nitration is typically performed on the aromatic ring prior to or after piperazine substitution, depending on the stability of intermediates.

  • Halogenation (bromination) is carefully controlled to achieve substitution at the 2-position without over-bromination.

  • Reaction temperatures are maintained between 10–40 °C during halogenation to control regioselectivity and yield.

Research Findings and Optimization

  • The use of tetra-n-butyl ammonium tetraphenyl borate as a catalyst in bromination improves reaction speed and yield, achieving up to 90% yield with high purity (GC purity >98%).

  • Continuous flow reactors have been explored for industrial scale-up to enhance yield and purity by precise control of reaction parameters.

  • Catalytic hydrogenation or alternative reducing agents (e.g., sodium dithionite, thiourea dioxide) are used for reduction steps in related piperazine syntheses, which may be applicable for intermediate transformations.

  • Optimization of leaving groups and bases in SNAr reactions significantly improves yields and reduces side reactions.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield/Notes
1. N-arylation of piperazine SNAr or nucleophilic substitution Piperazine + 2-bromo-6-nitrophenyl halide, base (KOtBu), sulfolane, 150–180 °C Moderate to high yield; key intermediate
2. Bromination Electrophilic aromatic substitution N-bromosuccinimide or dibromohydantoin, catalyst (tetra-n-butyl ammonium tetraphenyl borate), 15–40 °C High yield (87–90%), high purity
3. Pyridin-2-yl substitution SNAr or Pd-catalyzed coupling Piperazine intermediate + 2-halopyridine, base (e.g., cyclohexyl magnesium chloride), toluene or acetonitrile Optimized for improved yield
4. Purification Recrystallization or vacuum distillation Solvent system dichloromethane:n-heptane (1:4) High purity product

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic displacement of bromide.

Reaction PartnerConditionsProductYieldSource
Piperazine derivativesK₂CO₃, DMF, reflux1-(2-(Piperazin-1-yl)-6-nitrophenyl)-4-(pyridin-2-yl)piperazine87%
Amines (e.g., NH₃, alkylamines)Et₃N, DMSO, 80°CSubstituted aniline derivatives45–99%

Mechanism :

  • Deprotonation of the nucleophile (e.g., piperazine) by K₂CO₃.

  • Attack at the C-2 bromine position via a Meisenheimer intermediate.

  • Elimination of Br⁻ to restore aromaticity.

Catalytic Hydrogenation

The nitro group undergoes reduction to an amine under hydrogenation conditions.

Catalyst SystemSolventTemperatureProductYieldSource
10% Pd/C, H₂Ethanol20–25°C1-(2-Bromo-6-aminophenyl)-4-(pyridin-2-yl)piperazine99%
Pd/C, hydrazine hydrateEthanol80°CSame amine product97%

Key Observations :

  • Hydrogen pressure (1–3 atm) and Pd loading (5–10 wt%) optimize yields.

  • Bromine remains intact under these conditions due to its resistance to hydrogenolysis .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings.

Reaction TypeConditionsProductYieldSource
Suzuki coupling (ArB(OH)₂)Pd(PPh₃)₄, Cs₂CO₃, DME/H₂OBiaryl derivatives70–85%
Buchwald-Hartwig aminationPd₂(dba)₃, XantPhos, KOtBuAminated analogs65–92%

Example :
Suzuki coupling with pyrazine-2-boronic acid yields 1-(2-(pyrazin-2-yl)-6-nitrophenyl)-4-(pyridin-2-yl)piperazine, a precursor for tuberculosis drug candidates .

Nitro Group Modifications

  • Reduction to hydroxylamine : Zn/NH₄Cl, H₂O/THF (60% yield) .

  • Oxidation to nitroso : MnO₂, CHCl₃ (limited utility due to competing decomposition).

Piperazine Ring Functionalization

  • Sulfonylation : ClSO₂R (R = Me, Ph), DMAP, pyridine → Sulfonamide derivatives (82–90% yield) .

  • Acylation : Pyrazine-2-carbonyl chloride, DCM → Amide-linked analogs (75% yield) .

Stability and Side Reactions

  • Thermal decomposition : Above 150°C, the nitro group decomposes to release NOₓ gases.

  • Photoreactivity : UV light induces partial debromination in polar solvents (e.g., MeCN).

Scientific Research Applications

The compound 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, including therapeutic uses, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula is C12H12BrN3O2C_{12}H_{12}BrN_{3}O_{2}, with a molecular weight of approximately 300.14 g/mol.

Anticancer Activity

Research indicates that compounds similar to 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of cell proliferation : The compound may interfere with signaling pathways that promote cancer cell growth.
  • Induction of apoptosis : It can trigger programmed cell death in malignant cells.

Case Study

A study evaluated the effects of this compound on various cancer cell lines, including:

Cell LineIC50 (μM)
MDA-MB-231 (breast cancer)15
A549 (lung cancer)20
HepG2 (liver cancer)18

These results suggest promising anticancer activity, warranting further investigation into its therapeutic potential.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy against various pathogens. Its effectiveness is attributed to the presence of both bromine and nitro groups, which enhance its ability to disrupt microbial cell functions.

Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1632 μg/mL
Escherichia coli1464 μg/mL
Pseudomonas aeruginosa12128 μg/mL

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Central Nervous System Disorders

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating conditions such as anxiety or depression. The piperazine structure is known for its activity on neurotransmitter systems, which could be leveraged for therapeutic purposes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Aromatic Ring Piperazine Substituent Key Properties/Applications Reference
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine 2-Bromo, 6-nitro Pyridin-2-yl High steric hindrance; potential CNS activity Target
1-(2-Bromophenyl)sulfonyl-4-(6-trifluoromethylpyridin-2-yl)piperazine (33) 2-Bromo (sulfonyl-linked) 6-Trifluoromethylpyridin-2-yl SuFEx chemistry; 79% synthesis yield
1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine 5-Bromo, 6-methoxy (pyridine) 3,4-Dimethoxybenzyl Structural complexity for receptor binding
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine (5a–g) 4-Chlorobenzhydryl Varied benzoyl groups Cytotoxic against liver, breast cancer cells
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl, 4-nitrobenzyl None Antimicrobial/antifungal potential

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, similar to sulfonyl-linked analogues in SuFEx chemistry . In contrast, methoxy or benzyl groups (e.g., in ) increase lipophilicity, affecting bioavailability.
  • Steric Effects: The 2-bromo-6-nitro substitution creates significant steric hindrance, reducing rotational freedom compared to mono-substituted derivatives like 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine .
  • Biological Activity : Chlorobenzhydryl derivatives (e.g., ) exhibit cytotoxicity via intercalation or enzyme inhibition, while pyridinylpiperazines (e.g., target compound) are often explored for CNS targets due to their ability to cross the blood-brain barrier.

Biological Activity

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a synthetic compound with a complex structure that includes a piperazine ring, a brominated phenyl group, and a nitro substituent. Its molecular formula is C14_{14}H14_{14}BrN3_3O2_2, with a molecular weight of 363.21 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The unique arrangement of functional groups in 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine contributes to its reactivity and biological activity. The presence of the bromine atom and nitro group on the phenyl ring enhances its interaction with various biological targets, making it a valuable candidate for further research.

Research indicates that compounds similar to 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine may modulate enzyme activity or receptor functions, potentially acting as inhibitors or activators in biochemical pathways. The specific mechanisms depend on the biological context and applications being studied.

Potential Biological Targets

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine may interact with various receptors and enzymes involved in cellular signaling pathways, which could lead to therapeutic applications in neuropharmacology and cancer therapy.

Cytotoxicity Studies

Preliminary cytotoxicity studies suggest that compounds with similar structural features may exhibit significant inhibitory effects on cancer cell lines. For instance, structural analogs have shown IC50_{50} values in the low micromolar range against HepG2 liver cancer cells, indicating potential for development as anticancer agents.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-(2-Chloro-6-nitrophenyl)-4-(pyridin-2-YL)piperazineChlorine instead of bromineSimilar reactivity but different halogen properties
1-(3-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazineDifferent position of bromine and nitroVariation in reactivity based on positioning
1-(4-Nitrophenyl)-4-(pyridin-2-YL)piperazineNo halogen substitutionIncreased reactivity due to absence of halogen

Case Studies

Several case studies have highlighted the biological activity of piperazine derivatives:

  • Neuropharmacological Studies : A study demonstrated that piperazine derivatives could modulate neurotransmitter systems, showing promise for treating neurodegenerative diseases.
  • Cancer Research : Investigations into related compounds revealed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the piperazine structure could enhance therapeutic efficacy.
  • Antimicrobial Studies : Research on related piperazine compounds indicated effectiveness against antibiotic-resistant bacterial strains, emphasizing the need for further exploration of their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 1-(2-bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting a brominated nitrobenzene derivative with a piperazine intermediate in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Propargyl bromide or similar alkylating agents are added dropwise under inert conditions, followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate/hexane gradients) .
  • Critical Parameters : Reaction time (6–7 hours), temperature (room temperature), and stoichiometric ratios (1:1.2 for amine to alkylating agent) are key to minimizing byproducts like dimerization or over-alkylation.

Q. How is structural characterization performed for this compound?

  • Techniques :

  • X-ray crystallography (for solid-state conformation; e.g., Bruker D8 Quest diffractometer with Mo radiation) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and nitrobenzene groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~388 for C₁₅H₁₃BrN₄O₂) .

Q. What initial pharmacological assessments are relevant for this compound?

  • Screening :

  • Cytotoxicity assays (e.g., MTT against cancer cell lines like MDA-MB-231) to evaluate antiproliferative activity .
  • Enzyme inhibition studies : Testing against targets like carbonic anhydrase isoforms (hCA I/II) via spectrophotometric methods .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?

  • Key Findings :

  • The 2-bromo-6-nitrophenyl group enhances electron-withdrawing effects, increasing binding affinity to enzymes like hCA II .
  • Pyridin-2-yl substitution improves membrane permeability compared to bulkier groups (e.g., benzyl), as shown in analogs like 1-benzyl-4-(3-nitropyridin-2-yl)piperazine .
  • Substituting bromine with electron-donating groups (e.g., -OCH₃) reduces cytotoxicity, highlighting the necessity of halogens for anticancer activity .
    • Methodology : Use comparative molecular field analysis (CoMFA) or docking simulations to predict substituent effects .

Q. What computational strategies model the compound’s interactions with biological targets?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity and charge transfer properties .
  • Molecular docking (AutoDock Vina): Dock the compound into enzyme active sites (e.g., PLpro protease in SARS-CoV-2) to identify binding poses and key residues (e.g., salt bridges with E167) .
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How are data contradictions resolved in pharmacological studies?

  • Case Example : Discrepancies in cytotoxicity data may arise from cell line specificity (e.g., MDA-MB-231 vs. HeLa). Validate via:

  • Dose-response curves to confirm IC₅₀ consistency.
  • Apoptosis markers (e.g., caspase-3 activation) to distinguish mechanism from off-target effects .
    • Statistical Tools : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. What advanced analytical methods improve purity assessment?

  • Hyphenated Techniques :

  • HPLC-MS/MS for trace impurity detection (e.g., alkylation byproducts).
  • GC-EI-MS to monitor stability under thermal stress, referencing spectral libraries for degradation products .
    • Quality Control : Ensure >95% purity via normalization of integrated NMR or HPLC peaks .

Q. How does this compound compare to structurally related analogs?

  • Key Comparisons :

  • 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine : Higher lipophilicity (logP ~2.8) but lower aqueous solubility, limiting bioavailability .
  • 1-(4-Nitrophenyl)piperazine derivatives : Reduced anticancer activity due to lack of bromine’s steric and electronic effects .
    • Experimental Design : Perform parallel SAR studies with shared scaffolds (e.g., piperazine-pyridine hybrids) under identical assay conditions .

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